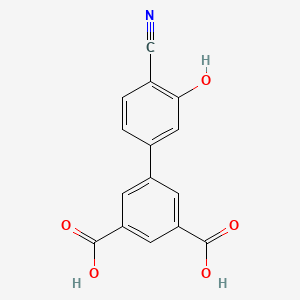![molecular formula C17H14N2O2 B6377107 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261986-93-9](/img/structure/B6377107.png)
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (2C4CPCP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of 87-89°C. 2C4CPCP is used in many scientific applications, such as organic synthesis, pharmaceutical research, and drug development. This compound has a variety of biochemical and physiological effects on the body, which can be beneficial or detrimental depending on the usage.
Scientific Research Applications
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as drugs, pesticides, and dyes. It is also used in the development of new drugs, as well as in the study of enzyme inhibitors and other biochemical processes. Additionally, 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. This inhibition can lead to changes in the metabolism of drugs, which can affect their effectiveness and toxicity. Additionally, 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can interact with other molecules in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a variety of biochemical and physiological effects on the body. It can act as an inhibitor of enzymes, leading to changes in the metabolism of drugs. Additionally, it can interact with other molecules in the body, leading to changes in their structure and function. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in lab experiments include its low cost, high purity, and ease of synthesis. Additionally, it is a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use, such as its potential toxicity, and the fact that its mechanism of action is not fully understood.
Future Directions
There are a variety of potential future directions for 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% research. For example, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further studies could be conducted to explore the potential of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% as a drug development tool, as well as its potential for use in the synthesis of other compounds.
Synthesis Methods
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized by a variety of methods. The most common method is a three-step process that involves the reaction of 4-cyano-3-methoxybenzaldehyde with cyclopropylamine in an acid-catalyzed condensation, followed by an oxidation reaction with potassium permanganate, and finally a purification step using silica gel chromatography. This method yields a 95% pure product.
properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)19-15-5-6-15/h1-4,7-9,15,20H,5-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCPRFDDLZPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684955 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261986-93-9 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)